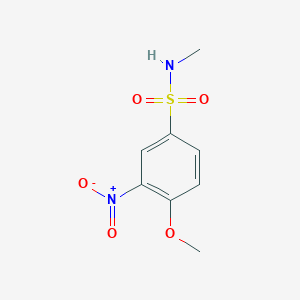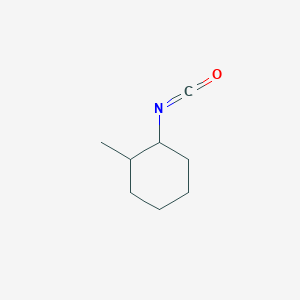
4-methoxy-N-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S . It is used in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-methyl-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a sulfonamide group (SO2NH2) where the nitrogen is further substituted with a methyl group (CH3) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-N-methyl-3-nitrobenzenesulfonamide include a molecular weight of 216.21 . The compound is a solid with a melting point of 144°C . The predicted boiling point is 399.7±52.0 °C . The compound has a density of 1.475 .Scientific Research Applications
Synthesis and Chemical Transformations
- 4-methoxy-N-methyl-3-nitrobenzenesulfonamide and related compounds are used in the synthesis of secondary amines via 2-nitrobenzenesulfonamides, demonstrating their utility in sulfur compounds and amidation reactions (Kurosawa, Kan, & Fukuyama, 2003).
- They are versatile for the preparation of secondary amines and protection of amines, showing exceptional yields in alkylated sulfonamide production (Fukuyama, Jow, & Cheung, 1995).
- These compounds also play a role in developing methods for synthesizing intermediates in cardiotonic drugs, as demonstrated in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid (Lomov, 2019).
Photodynamic Therapy and Photosensitization
- They are integral in synthesizing zinc phthalocyanine derivatives with high singlet oxygen quantum yield, useful in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Electrochemical Studies
- These compounds are subjects of electrochemical studies, such as the investigation of p-nitrobenzenesulfonamide radical anions and their formation and decomposition, contributing to the understanding of redox behaviors (Asirvatham & Hawley, 1974).
Corrosion Inhibition
- Research has been conducted on the adsorption and corrosion inhibition properties of derivatives of 4-methoxy-N-methyl-3-nitrobenzenesulfonamide, providing insights into material protection and preservation (Kaya et al., 2016).
Synthesis of Privileged Scaffolds
- These compounds are used in solid-phase synthesis, showing their versatility in creating diverse chemical structures and aiding in drug discovery and development (Fülöpová & Soural, 2015).
Antifungal Applications
- Studies include the synthesis of novel compounds with potential antifungal properties, highlighting their role in pharmaceutical research (Gupta & Halve, 2015).
Biofilm Inhibition
- Some derivatives are investigated for their bacterial biofilm inhibition, indicating their potential in addressing bacterial resistance issues (Abbasi et al., 2020).
Safety and Hazards
4-Methoxy-N-methyl-3-nitrobenzenesulfonamide is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-methoxy-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9-16(13,14)6-3-4-8(15-2)7(5-6)10(11)12/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJIBXDTYSYSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)


![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)
![1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2717143.png)


![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717147.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2717151.png)


